Cas no 1361564-90-0 ((5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine)

(5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine 化学的及び物理的性質
名前と識別子
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- (5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine
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- インチ: 1S/C14H9Cl5FN/c1-21(2)8-4-3-6(20)5-7(8)9-10(15)12(17)14(19)13(18)11(9)16/h3-5H,1-2H3
- InChIKey: BSZNKISMMYPSAW-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C(=C(C=1C1C=C(C=CC=1N(C)C)F)Cl)Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 342
- トポロジー分子極性表面積: 3.2
- 疎水性パラメータ計算基準値(XlogP): 6.9
(5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011001032-500mg |
(5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine |
1361564-90-0 | 97% | 500mg |
839.45 USD | 2021-07-05 | |
Alichem | A011001032-1g |
(5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine |
1361564-90-0 | 97% | 1g |
1,445.30 USD | 2021-07-05 | |
Alichem | A011001032-250mg |
(5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine |
1361564-90-0 | 97% | 250mg |
504.00 USD | 2021-07-05 |
(5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
(5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amineに関する追加情報
Introduction to (5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine and Its Significance in Modern Chemical Research
The compound with the CAS number 1361564-90-0 and the product name (5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound, characterized by its complex aromatic structure and unique substitution pattern, has garnered attention due to its potential applications in various scientific domains.
At the heart of this compound's structure lies a biphenyl core, which is a well-known scaffold in medicinal chemistry. The biphenyl ring system provides a stable aromatic framework that can be modified through various chemical reactions to achieve desired biological activities. In the case of (5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine, the presence of multiple chlorine atoms and a fluorine atom introduces additional electronic and steric effects that can influence its interactions with biological targets.
The fluorine atom, in particular, is a key feature that often enhances the metabolic stability and binding affinity of pharmaceutical compounds. Its electron-withdrawing nature can modulate the electronic properties of the molecule, making it an attractive moiety for drug design. The chlorine atoms, on the other hand, contribute to the lipophilicity of the compound, which is crucial for its ability to cross biological membranes.
Recent research has highlighted the importance of halogenated aromatic compounds in developing novel therapeutic agents. Studies have shown that these compounds can exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in (5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine makes it a promising candidate for further investigation in these areas.
In the context of anticancer research, halogenated biphenyl derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis. The electron-withdrawing effects of fluorine and chlorine atoms can enhance the binding affinity of these compounds to target enzymes and receptors involved in cancer cell proliferation. Additionally, the rigid biphenyl core provides structural stability, allowing for precise molecular modifications to optimize biological activity.
The synthesis of (5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to construct the complex aromatic framework efficiently. These synthetic methodologies are critical for producing sufficient quantities of the compound for both laboratory studies and potential clinical trials.
Evaluation of the pharmacological properties of this compound has revealed intriguing insights into its mechanism of action. Preclinical studies have demonstrated that it can interact with specific proteins and enzymes implicated in various diseases. For instance, its ability to modulate receptor activity suggests potential applications in treating neurological disorders and metabolic diseases. The precise targeting afforded by its structural features makes it a valuable tool for understanding disease pathways and developing novel therapeutic strategies.
The environmental impact of halogenated aromatic compounds is another area of significant interest. While these compounds offer numerous benefits in pharmaceutical applications, their persistence in the environment raises concerns about long-term ecological effects. Research is ongoing to develop synthetic routes that minimize environmental impact while maintaining high yields and purity. Sustainable chemistry approaches are being explored to ensure that the production of such compounds aligns with environmental stewardship principles.
In conclusion, (5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable compound for further study. As research continues to uncover new applications for halogenated aromatic derivatives, this compound will undoubtedly play a crucial role in developing innovative treatments for various diseases.
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